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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925

An In-Depth Technical Guide to BPR1K871 for AML and Solid Tumor Research

Executive Summary

BPR1K871 (also known as DBPR114) is a potent, quinazoline-based, multi-kinase inhibitor
demonstrating significant therapeutic potential for Acute Myeloid Leukemia (AML) and various
solid tumors.[1][2][3] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and
Aurora Kinases A and B (AURKA/B), BPR1K871 has shown nanomolar efficacy in both
enzymatic and cellular assays.[1][4] Its mechanism extends beyond FLT3 and AURK, targeting
a range of other therapeutically relevant kinases, thereby positioning it as a promising multi-
targeted agent to overcome resistance mechanisms.[1][3]

This document provides a comprehensive technical overview of BPR1K871, summarizing key
preclinical data, detailing experimental methodologies, and visualizing its mechanism of action.
It is intended for researchers, scientists, and drug development professionals engaged in
oncology research.

Introduction to BPR1K871

BPR1K871 emerged from structure-activity relationship (SAR) studies aimed at optimizing a
guinazoline scaffold for dual FLT3 and AURKA inhibition.[1][2] Both FLT3 and Aurora kinases
are critical targets in oncology. FLT3, a receptor tyrosine kinase, is frequently mutated in AML
(e.g., FLT3-ITD), leading to uncontrolled cell proliferation.[3] Aurora kinases are key regulators
of mitosis, and their overexpression is common in many cancers, making them an attractive
therapeutic target.[3][4] By simultaneously targeting these pathways, BPR1K871 offers a
strategy to combat FLT3-dependent and independent cancer growth, potentially overcoming
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resistance to more selective FLT3 inhibitors.[3] Preclinical studies have demonstrated its
efficacy in AML and solid tumor models, leading to its selection as a development candidate
and its approval as an Investigational New Drug (IND) for Phase | testing by the US FDA.[1][4]

Mechanism of Action

BPR1K871 functions as an ATP-competitive inhibitor that potently blocks the kinase activity of
FLT3 and Aurora Kinases. Functional studies confirmed that BPR1K871 inhibits the
autophosphorylation of FLT3 at tyrosine 591 (pFLT3 Y591) and Aurora A at threonine 288
(PAURKA T288) in a dose-dependent manner within cancer cells.[3]

A broader kinase screen using KINOMEScan technology revealed that at a concentration of
1000 nM, BPR1K871 inhibits 77 therapeutically important kinases by over 65%, underscoring
its multi-kinase inhibitor profile.[1][4] This profile includes potent inhibition of other cancer-
associated kinases such as KIT and RET and their mutant forms.[5]
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BPR1K871 dual inhibition of FLT3 and Aurora kinase pathways.

Data Presentation
In Vitro Enzymatic Inhibition

BPR1K871 demonstrates potent inhibition of its primary kinase targets in purified enzyme
assays.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1149925?utm_src=pdf-body-img
https://www.benchchem.com/product/b1149925?utm_src=pdf-body
https://www.benchchem.com/product/b1149925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGH:

Kinase Target ICs0 (NM)
FLT3 19
AURKA 22
AURKB 13

Data sourced from references[1][4].

In Vitro Anti-proliferative Activity

The compound shows strong anti-proliferative effects in various cancer cell lines, particularly
those dependent on FLT3 signaling.

Cell Line Cancer Type FLT3 Status ECso (nM)
Acute Myeloid

MOLM-13 . ITD Mutant ~5
Leukemia
Acute Myeloid

MV4-11 ) ITD Mutant ~5
Leukemia

COLO205 Colorectal Carcinoma  Wild Type <100

Mia-PaCa2 Pancreatic Carcinoma  Wild Type <100
Histiocytic Lymphoma )

U937 Negative Low pM range
(AML)
Chronic Myeloid )

K562 ) Negative Low pM range
Leukemia

KM12 Colon Carcinoma Wild Type > 10,000

Data sourced from
references[1][3][6].

In Vivo Efficacy in Xenograft Models

BPR1K871 has exhibited significant tumor growth inhibition in multiple mouse xenograft
models following intravenous administration.[1]
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Xenograft Model Cancer Type Dosing (IV) Outcome
Acute Myeloid Significant tumor
MOLM-13 _ 1-10 mg/kg o
Leukemia inhibition
Acute Myeloid Significant tumor
MV4-11 ) 1-10 mg/kg o
Leukemia inhibition

] Significant tumor
COL0O205 Colorectal Carcinoma  3-20 mg/kg o
inhibition

. ) . Significant tumor
Mia-PaCa2 Pancreatic Carcinoma  3-20 mg/kg o
inhibition

Data sourced from

references[1][3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The
following sections describe the core experimental protocols used in the evaluation of
BPR1K871.

In Vitro Evaluation In Vivo Evaluation

Determines Establishes
dosing route Acute Toxicity safe dose range
in Mice

Confirms Informs
mechanism

Mechanism of Action
(Western Blot)

Cell Proliferation
(MTS Assay)

Xenograft Efficacy
(AML & Solid Tumors)

Click to download full resolution via product page

Preclinical evaluation workflow for BPR1K871.

Cell Viability (MTS) Assay

This assay measures the anti-proliferative activity of the compound.
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o Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to
adhere overnight.

o Compound Treatment: Treat cells with a serial dilution of BPR1K871 (or DMSO as a vehicle
control) for 72 hours.

o MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each
well according to the manufacturer's protocol (e.g., Promega).[1]

e Incubation: Incubate the plates for 1-4 hours at 37°C.

o Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a
microplate reader.[1]

e Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine
the ECso value (the concentration that causes 50% reduction in cell viability) using non-linear
regression analysis with software such as GraphPad Prism.[1]

Western Blot Analysis for Target Modulation

This protocol is used to confirm that BPR1K871 inhibits the phosphorylation of its target
kinases within the cell.

o Cell Treatment: Culture MV4-11 cells and treat them with varying concentrations of
BPR1K871 for a specified time (e.g., 2 hours).[3]

o Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and
phosphatase inhibitors to prepare total cell lysates.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel
via electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

e Immunoblotting:
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o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane overnight at 4°C with primary antibodies specific for pFLT3
(Tyr591), pAURKA (Thr288), total FLT3, total AURKA, and a loading control (e.g., B-actin).

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour
at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system. The reduction in the phosphorylated protein signal relative
to the total protein indicates target inhibition.[3]

Animal Xenograft Studies

These studies assess the in vivo anti-tumor efficacy of BPR1K871.
e Animal Model: Use immunodeficient mice (e.g., nude mice).

o Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLM-13,
MV4-11, COLO205, or Mia-PaCa?2) into the flank of each mouse.[1]

e Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mms).
Randomize mice into vehicle control and treatment groups.

o Drug Administration: Prepare the hydrochloride salt of BPR1K871 in a suitable vehicle.
Administer the compound intravenously (V) according to a predetermined schedule and
dose (e.g., 1-20 mg/kg, on days 1-5 and 8-12).[1][3]

e Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
Monitor the animals for any signs of toxicity.

o Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
Compare the tumor growth in the treatment groups to the vehicle control group to determine
the extent of tumor growth inhibition.
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Clinical Challenge in AML

High prevalence of FLT3-independent
FLT3-ITD mutations pathways contribute to survival

Therapeutic Target Rationale
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BPR1K871:

A potent dual FLT3/AURK
multi-kinase inhibitor

Click to download full resolution via product page
Rationale for developing BPR1K871 as a multi-kinase inhibitor.

Conclusion and Future Directions

BPR1K871 is a well-characterized multi-kinase inhibitor with a compelling preclinical profile for
the treatment of AML and solid tumors.[1][2] Its dual-targeting strategy against FLT3 and Aurora
kinases provides a strong rationale for its efficacy, particularly in overcoming resistance to
single-target agents. The potent in vitro and in vivo activity, combined with a well-defined
mechanism of action, supports its ongoing clinical development.[1][4]

Future research should focus on identifying predictive biomarkers for patient stratification,
exploring rational combination therapies to further enhance efficacy, and completing Phase |
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clinical trials to establish its safety, tolerability, and pharmacokinetic profile in humans. The
multi-kinase nature of BPR1K871 suggests its potential application could be broad, warranting
further investigation across a wider range of malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1149925?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

